molecular formula C16H15ClN2OS B11056743 2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile

2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11056743
M. Wt: 318.8 g/mol
InChI Key: ODDLDESPPVHLBX-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide is an organic compound with a complex structure that includes a pyridine ring substituted with a cyanide group, a dimethyl group, and a sulfanyl group attached to a chlorinated methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide typically involves multiple steps. One common approach starts with the preparation of 5-chloro-2-methoxybenzyl chloride, which is then reacted with a thiol compound to introduce the sulfanyl group. The resulting intermediate is further reacted with 4,6-dimethyl-3-pyridyl cyanide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Safety measures are crucial due to the potential hazards associated with handling chlorinated and cyanide-containing compounds .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon, hydrogen gas.

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives .

Scientific Research Applications

2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxybenzyl cyanide
  • 4,6-Dimethyl-3-pyridyl cyanide
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

2-[(5-Chloro-2-methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridyl cyanide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C16H15ClN2OS

Molecular Weight

318.8 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C16H15ClN2OS/c1-10-6-11(2)19-16(14(10)8-18)21-9-12-7-13(17)4-5-15(12)20-3/h4-7H,9H2,1-3H3

InChI Key

ODDLDESPPVHLBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)Cl)OC)C

Origin of Product

United States

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